(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 75498-93-0
VCID: VC0558515
InChI: InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C16H25N3O6
Molecular Weight: 355.39

(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 75498-93-0

Cat. No.: VC0558515

Molecular Formula: C16H25N3O6

Molecular Weight: 355.39

* For research use only. Not for human or veterinary use.

(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid - 75498-93-0

Specification

CAS No. 75498-93-0
Molecular Formula C16H25N3O6
Molecular Weight 355.39
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m1/s1
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a protected amino acid derivative with the following key identifiers:

ParameterValue
CAS Number75498-93-0
Molecular FormulaC16H25N3O6
Molecular Weight355.39 g/mol
Optical ConfigurationR (D-configuration)

The compound contains a D-histidine core structure with Boc protection groups at both the alpha-amino position and the imidazole nitrogen, providing orthogonal protection suitable for peptide synthesis applications .

Structural Features

The compound's structure comprises several key elements:

  • A carboxylic acid group (-COOH) that remains unprotected for coupling reactions

  • A tert-butoxycarbonyl (Boc) protected alpha-amino group

  • An imidazole ring characteristic of histidine

  • A second tert-butoxycarbonyl (Boc) group protecting the imidazole nitrogen

This dual protection strategy makes the compound particularly valuable in controlled peptide synthesis where sequential deprotection is required.

Nomenclature and Synonyms

Common Names and Identifiers

The compound is known by several names in scientific literature and commercial catalogs, which reflects its importance and widespread use:

Name/IdentifierDescription
BOC-D-HIS(BOC)-OHCommon abbreviated name
N,1-Bis-Boc-D-histidineSystematic description of protection pattern
Nα,Nim-Bis-Boc-D-histidine benzeneCommon name indicating benzene solvation state
1,Nα-bis-tert-butoxycarbonyl-histidineAlternative systematic name
N-ALPHA,N-IM-DI-T-BUTOXYCARBONYL-D-HISTIDINEExpanded nomenclature
N,1-Bis[(1,1-dimethylethoxy)carbonyl]-D-histidineIUPAC-based nomenclature
D-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-CAS index name

The variety of names reflects both formal nomenclature systems and practical laboratory shorthand used by researchers in the field .

Physical and Chemical Properties

Physical Properties

The physical properties of (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are important for handling and application considerations:

PropertyValue
Physical StateSolid
SolubilitySoluble in organic solvents (DMF, DCM, DMSO)
Optical RotationSpecific to D-configuration (negative)

The compound is often found in a benzene solvate form in commercial preparations, which should be considered when handling the material .

Chemical Reactivity

As a protected amino acid, this compound exhibits several key chemical behaviors:

  • The free carboxylic acid group remains reactive for peptide coupling

  • Boc groups are acid-labile, allowing selective deprotection with TFA or HCl in organic solvents

  • The compound is stable under basic conditions, making it compatible with Fmoc-based peptide synthesis strategies

ParameterClassification
GHS SymbolsGHS07, GHS08
Signal WordDanger
Hazard StatementsH315-H319-H372-H340-H350
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P-P260-P264-P270-P314-P501

These classifications indicate that the compound may cause skin and eye irritation (H315, H319), may cause damage to organs through prolonged or repeated exposure (H372), may cause genetic defects (H340), and may cause cancer (H350) .

ManufacturerProduct DescriptionPackage SizePrice (USD)
Chem-ImpexNα,Nim-Bis-Boc-D-histidine·benzene, ≥99%(NMR)1G$75.38
Biosynth CarbosynthBoc-D-His(Boc)-OH benzene solvate1g$114
Activate ScientificN,1-Bis-Boc-D-histidine 95% ee1g$124
AmbeedBoc-D-His(Boc)-OH250mg$29.00
Chem-ImpexNα,Nim-Bis-Boc-D-histidine·benzene, ≥99%(NMR)5G$337.79

These pricing data indicate the compound's relative value in the specialty chemicals market .

Applications in Research and Industry

Peptide Synthesis Applications

The primary application of (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is in peptide synthesis, where it serves several important functions:

  • Incorporation of D-histidine residues in peptides for structure-activity relationship studies

  • Preparation of bioactive peptides with enhanced stability due to D-amino acid incorporation

  • Development of peptide-based pharmaceuticals where the D-configuration provides resistance to enzymatic degradation

The dual Boc protection strategy allows for selective deprotection in orthogonal peptide synthesis schemes.

Related Applications

Beyond direct peptide synthesis, this protected amino acid finds applications in:

  • Medicinal chemistry research

  • Development of enzyme inhibitors

  • Preparation of chiral catalysts leveraging the histidine imidazole functionality

  • Studies of amino acid metabolism and biochemistry

Distinguishing Features from Related Compounds

Comparison with Similar Protected Histidine Derivatives

It is important to distinguish (R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid from similar compounds that may appear in chemical databases:

CompoundCAS NumberMolecular WeightKey Difference
(R)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propionic acid393568-74-6497.58 g/molContains trityl (triphenylmethyl) protection on imidazole instead of Boc
(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid65717-64-8345.4 g/molContains benzyl protection on imidazole instead of Boc
BOC-D-HIS(BOC)-OH (our target compound)75498-93-0355.39 g/molContains Boc protection on both alpha-amino and imidazole nitrogen

These structural differences significantly affect the chemical behavior, particularly the conditions required for deprotection and the steric environment of the protected histidine .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator